N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methoxyphenyl)-3-methylbutanamide
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Overview
Description
N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methoxyphenyl)-3-methylbutanamide is a complex organic compound that belongs to the class of imidazo[1,2-a]pyrimidines. These compounds are known for their diverse biological activities and are widely studied in medicinal chemistry for their potential therapeutic applications.
Mechanism of Action
Target of Action
It is known that imidazo[1,2-a]pyrimidine derivatives can act as selective inhibitors of theCyclooxygenase-2 (COX-2) enzyme . COX-2 is an enzyme that plays a crucial role in inflammation and pain, making it a common target for anti-inflammatory drugs .
Mode of Action
This interaction could inhibit the enzyme’s activity, leading to a decrease in the production of prostaglandins, which are compounds involved in mediating inflammation and pain .
Biochemical Pathways
The inhibition of COX-2 by SMR000028315 would affect the prostaglandin biosynthesis pathway . Prostaglandins are produced in response to injury or certain diseases and their production is increased in sites of inflammation . By inhibiting COX-2, SMR000028315 could potentially reduce inflammation and pain.
Pharmacokinetics
Understanding these properties is crucial for assessing the compound’s bioavailability and its overall effectiveness as a therapeutic agent .
Result of Action
The inhibition of COX-2 and the subsequent reduction in prostaglandin production could lead to a decrease in inflammation and pain . This suggests that SMR000028315 could potentially be used as an anti-inflammatory agent.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can affect a compound’s stability and its interaction with its target . .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methoxyphenyl)-3-methylbutanamide typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations. One common approach is the formation of the imidazo[1,2-a]pyrimidine core through a tandem reaction involving carbon–hydrogen, carbon–carbon, and carbon–nitrogen bond formations . The reaction conditions often include the use of catalysts such as zinc chloride or silica sulfuric acid, and solvents like toluene or ethyl acetate .
Industrial Production Methods
Industrial production methods for this compound may involve scalable synthetic routes that ensure high yield and purity. These methods often utilize continuous flow reactors and automated synthesis platforms to optimize reaction conditions and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methoxyphenyl)-3-methylbutanamide undergoes various types of chemical reactions, including:
Oxidation: Typically involves reagents like hydrogen peroxide or potassium permanganate.
Reduction: Commonly uses reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Involves nucleophilic or electrophilic substitution reactions, often using halogenated reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated reagents like bromine or chlorine in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives .
Scientific Research Applications
N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methoxyphenyl)-3-methylbutanamide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its anticancer, antiviral, and anti-inflammatory properties.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-a]pyridine: Known for its antiviral and antibacterial properties.
Imidazo[1,2-a]pyrimidine: Similar core structure but different substituents, leading to varied biological activities.
Pyrimidine Derivatives: Broad class with diverse pharmacological effects.
Uniqueness
N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methoxyphenyl)-3-methylbutanamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methoxyphenyl and methylbutanamide groups contribute to its unique reactivity and interaction with biological targets .
Properties
IUPAC Name |
N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methoxyphenyl)-3-methylbutanamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4O2/c1-12(2)9-17(23)20-14-10-13(5-6-16(14)24-3)15-11-22-8-4-7-19-18(22)21-15/h4-8,10-12H,9H2,1-3H3,(H,20,23) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JVYFWZDMFVJMCZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(=O)NC1=C(C=CC(=C1)C2=CN3C=CC=NC3=N2)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.